molecular formula C22H25O2P B097882 Phosphorane, diethoxytriphenyl-, (TB-5-11)- CAS No. 18509-25-6

Phosphorane, diethoxytriphenyl-, (TB-5-11)-

Cat. No. B097882
CAS RN: 18509-25-6
M. Wt: 352.4 g/mol
InChI Key: VNDGDIVLUIAJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphorane, diethoxytriphenyl-, (TB-5-11)-, also known as TB-5-11, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TB-5-11 is a highly reactive compound that is used as a reagent in organic synthesis and has shown promising results in scientific research.

Mechanism Of Action

Phosphorane, diethoxytriphenyl-, (TB-5-11)- is a highly reactive compound that can undergo various reactions with different substrates. In organic synthesis, Phosphorane, diethoxytriphenyl-, (TB-5-11)- acts as a nucleophile and reacts with electrophiles to form new compounds. In catalysis, Phosphorane, diethoxytriphenyl-, (TB-5-11)- can coordinate with metal ions to form complexes that catalyze various reactions.

Biochemical And Physiological Effects

Phosphorane, diethoxytriphenyl-, (TB-5-11)- has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Phosphorane, diethoxytriphenyl-, (TB-5-11)- can react with various biological molecules such as proteins and nucleic acids, which may have implications for its potential use in drug development.

Advantages And Limitations For Lab Experiments

One advantage of using Phosphorane, diethoxytriphenyl-, (TB-5-11)- in lab experiments is its high reactivity, which allows for the efficient synthesis of new compounds. However, Phosphorane, diethoxytriphenyl-, (TB-5-11)- is also highly reactive and can be difficult to handle, requiring special precautions to ensure safety in the lab.

Future Directions

There are several future directions for research on Phosphorane, diethoxytriphenyl-, (TB-5-11)-. One area of interest is the development of new synthetic methods using Phosphorane, diethoxytriphenyl-, (TB-5-11)- as a reagent. Another potential direction is the study of Phosphorane, diethoxytriphenyl-, (TB-5-11)-'s interactions with biological molecules and its potential use in drug development. Additionally, further research is needed to understand the limitations and safety considerations associated with using Phosphorane, diethoxytriphenyl-, (TB-5-11)- in lab experiments.

Synthesis Methods

Phosphorane, diethoxytriphenyl-, (TB-5-11)- can be synthesized by reacting triphenylphosphine with diethyl chlorophosphate in the presence of a base such as sodium hydride. The reaction produces Phosphorane, diethoxytriphenyl-, (TB-5-11)- as a white solid with a high yield.

Scientific Research Applications

Phosphorane, diethoxytriphenyl-, (TB-5-11)- has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor in the synthesis of other phosphorus-containing compounds. Phosphorane, diethoxytriphenyl-, (TB-5-11)- has also been studied for its potential use in the development of new drugs and pharmaceuticals.

properties

CAS RN

18509-25-6

Product Name

Phosphorane, diethoxytriphenyl-, (TB-5-11)-

Molecular Formula

C22H25O2P

Molecular Weight

352.4 g/mol

IUPAC Name

diethoxy(triphenyl)-λ5-phosphane

InChI

InChI=1S/C22H25O2P/c1-3-23-25(24-4-2,20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3

InChI Key

VNDGDIVLUIAJCI-UHFFFAOYSA-N

SMILES

CCOP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC

Canonical SMILES

CCOP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC

Other CAS RN

86852-11-1

synonyms

DIETHOXY-TRIPHENYL PHOSPHANE

Origin of Product

United States

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